molecular formula C7H10O B14714370 4-(Ethenyloxy)pent-1-yne CAS No. 18669-07-3

4-(Ethenyloxy)pent-1-yne

Cat. No.: B14714370
CAS No.: 18669-07-3
M. Wt: 110.15 g/mol
InChI Key: IPKYBZWJAKIENH-UHFFFAOYSA-N
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Description

4-(Ethenyloxy)pent-1-yne is an aliphatic compound featuring a terminal alkyne group (C≡CH) and an ethenyloxy (vinyl ether) moiety at the fourth carbon of a pentane chain. Its molecular formula is C₇H₁₀O, with a molar mass of 110.15 g/mol.

Properties

CAS No.

18669-07-3

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

4-ethenoxypent-1-yne

InChI

InChI=1S/C7H10O/c1-4-6-7(3)8-5-2/h1,5,7H,2,6H2,3H3

InChI Key

IPKYBZWJAKIENH-UHFFFAOYSA-N

Canonical SMILES

CC(CC#C)OC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Ethenyloxy)pent-1-yne can be synthesized through various methods. One common approach involves the alkylation of acetylide anions. This method typically uses a strong base, such as sodium amide (NaNH2), to deprotonate a terminal alkyne, forming an acetylide anion. This anion then reacts with an alkyl halide to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Ethenyloxy)pent-1-yne undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation reactions.

    Substitution: The ether group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or ozone (O3) can be used as oxidizing agents.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for hydrogenation.

    Substitution: Alkyl halides and strong nucleophiles, such as sodium hydride (NaH), are often used.

Major Products Formed

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted ethers.

Scientific Research Applications

4-(Ethenyloxy)pent-1-yne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Ethenyloxy)pent-1-yne involves its reactivity with various molecular targets. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds. The ether group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. These reactions are facilitated by the compound’s ability to act as both a nucleophile and an electrophile .

Comparison with Similar Compounds

Aromatic Alkynes: 1-Eth-1-ynyl-4-(pentyloxy)benzene

Molecular Formula : C₁₃H₁₆O
Structure : Contains a phenyl ring substituted with a pentyloxy chain and a terminal alkyne.
Key Differences :

  • The aromatic ring introduces conjugation, enhancing stability compared to the aliphatic backbone of 4-(Ethenyloxy)pent-1-yne.
  • Reactivity: The terminal alkyne in the aromatic compound participates in Sonogashira coupling for aryl-alkyne bond formation, whereas the aliphatic alkyne in this compound may favor addition reactions (e.g., hydrohalogenation) .
Property This compound 1-Eth-1-ynyl-4-(pentyloxy)benzene
Backbone Aliphatic Aromatic
Functional Groups Alkyne, ether Alkyne, ether, phenyl
Applications Polymer precursors Organic synthesis intermediates

Fluorinated Polymers with Ethenyloxy Groups

Examples: Polymers containing 4-(ethenyloxy)-1-butanol, chlorotrifluoroethene, and ethoxyethene . Key Differences:

  • Fluorinated polymers exhibit high thermal stability and chemical resistance due to C-F bonds, unlike non-fluorinated this compound.
  • Reactivity: The ethenyloxy group in fluorinated polymers undergoes radical polymerization, whereas this compound may participate in cycloaddition or nucleophilic reactions at the alkyne .

Oxygen-Containing Alkynes: Ethyl Pent-4-enoate

Molecular Formula : C₇H₁₂O₂
Structure : An ester with a double bond at the fourth position.
Key Differences :

  • Functional Group: Ethyl pent-4-enoate has an ester (COO) group, while this compound has an ether (O) and alkyne.
  • Reactivity: Esters undergo hydrolysis or transesterification, whereas the alkyne in this compound reacts with electrophiles or in metal-catalyzed couplings .

Thioester Analogues: S-Pent-4-yn-1-yl Ethanethioate

Molecular Formula : C₇H₁₀OS
Structure : A thioester with a terminal alkyne.
Key Differences :

  • The sulfur atom in the thioester increases nucleophilicity compared to the oxygen ether in this compound.
  • Solubility: S-Pent-4-yn-1-yl Ethanethioate dissolves in polar aprotic solvents (e.g., dichloromethane), similar to this compound due to the ether’s polarity .

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